

sodium cyanoborodeuteride CAS number and structure elucidation

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Compound of Interest

Compound Name: *Sodium cyanoborodeuteride*

Cat. No.: *B041305*

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Technical Guide: Sodium Cyanoborodeuteride

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An In-depth Examination of the CAS Number, Physicochemical Properties, and Structure Elucidation of **Sodium Cyanoborodeuteride**.

Executive Summary

Sodium cyanoborodeuteride (NaBD_3CN) is a specialized, isotopically labeled reducing agent pivotal in organic synthesis, particularly for the reductive amination of aldehydes and ketones. [1][2] Its mild and selective nature allows for controlled reductions in the presence of other sensitive functional groups.[3] This document provides a comprehensive overview of its identification, structural properties, and the analytical methodologies employed for its structure elucidation. Key data is presented in tabular format for clarity, and detailed experimental protocols are provided for reproducibility. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to illustrate core concepts.

Compound Identification and Physicochemical Properties

Sodium cyanoborodeuteride is the deuterated analog of sodium cyanoborohydride.[1] The replacement of three hydrogen atoms with deuterium results in a mass shift of +3, making it a

valuable tool for mechanistic studies and as a labeling reagent in mass spectrometry-based proteomics.[4]

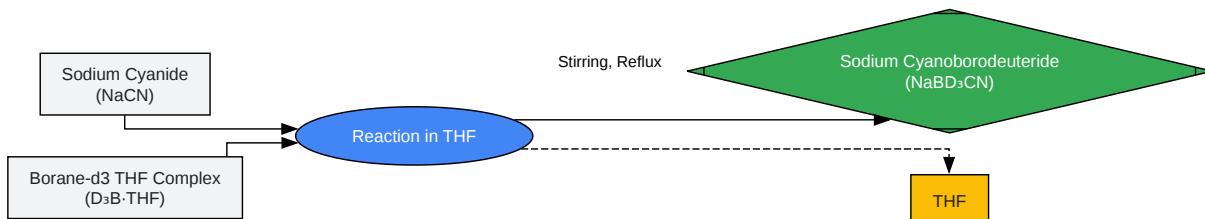
Table 2.1: Physicochemical Properties of **Sodium Cyanoborodeuteride**

Property	Value	Reference(s)
CAS Number	25895-62-9	[1][4]
Molecular Formula	NaBD ₃ CN	[1]
Molecular Weight	65.86 g/mol	[1][5]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	>242 °C (decomposition)	[2]
Isotopic Purity	Typically ≥96 atom % D	
Synonyms	Deuterated sodium cyanoborohydride, Sodium trideuteridocyanoborate	[1][2]

Synthesis and Structure

Synthesis

The synthesis of **sodium cyanoborodeuteride** is analogous to its non-deuterated counterpart, employing a deuterated boron source. A common laboratory-scale preparation involves the reaction of sodium cyanide with a deuterated borane-tetrahydrofuran complex (D₃B·THF).



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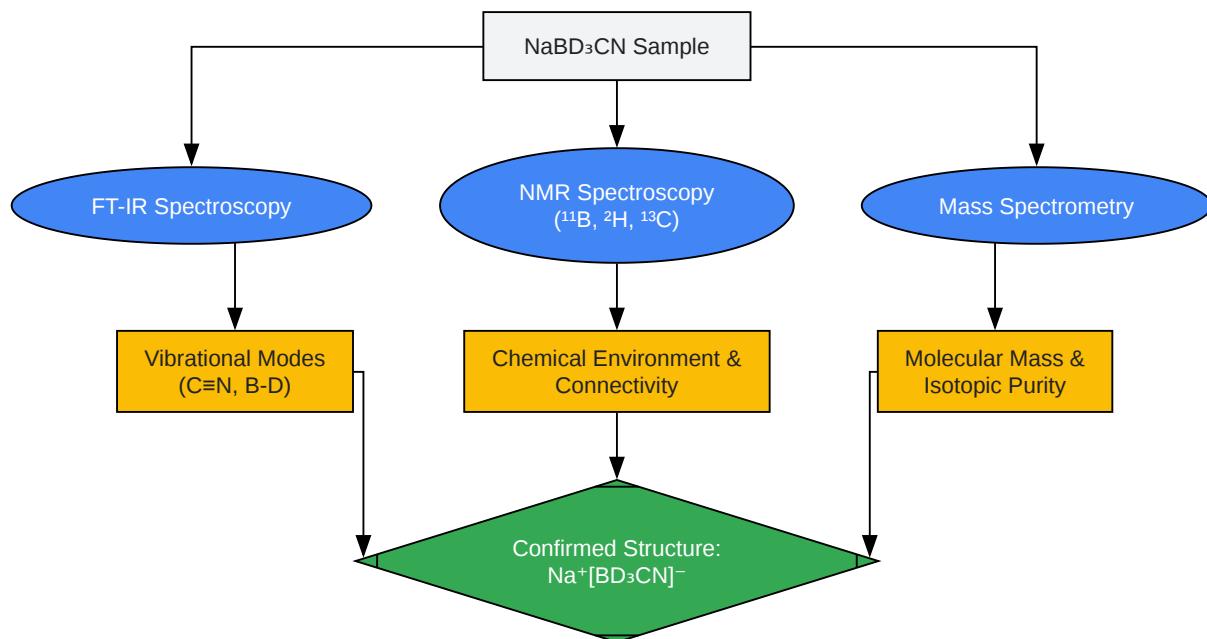
Caption: Synthesis of **Sodium Cyanoborodeuteride**.

Molecular Structure

Sodium cyanoborodeuteride is an ionic salt composed of a sodium cation (Na⁺) and a cyanoborodeuteride anion ([BD₃(CN)]⁻). The anion features a central boron atom tetrahedrally bonded to three deuterium atoms and one carbon atom from the cyanide group. The electron-withdrawing nature of the cyanide group reduces the hydridic character of the B-D bonds compared to borohydride, rendering the reagent milder and more selective.[3]

Structure Elucidation

The definitive structure of **sodium cyanoborodeuteride** is confirmed through a combination of spectroscopic techniques.

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Caption: Experimental Workflow for Structure Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum is characterized by the absence of a B-H stretching band (typically $\sim 2200\text{-}2400\text{ cm}^{-1}$) and the presence of a strong B-D stretching band at a lower frequency due to the heavier mass of deuterium. The cyanide C≡N stretch is also a prominent feature.

Table 4.1: Characteristic IR Absorption Frequencies

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
C≡N Stretch	~2110 - 2140	Strong, sharp absorption
B-D Stretch	~1650 - 1800	Strong absorption, shifted from B-H
B-D Bend	~800 - 900	Medium to strong absorption

Experimental Protocol: FT-IR Analysis

- Sample Preparation: A small amount of **sodium cyanoborodeuteride** powder is intimately mixed with dry potassium bromide (KBr) in an agate mortar.
- Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, the powder is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
- Analysis: The resulting spectrum is analyzed for the characteristic absorption bands listed in Table 4.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the $[\text{BD}_3(\text{CN})]^-$ anion.

Table 4.2: Expected NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J)
^{11}B	D_2O	-15 to -25	Quartet of triplets	$^1\text{J}(\text{B},\text{C}) \approx 60\text{-}70$ Hz; $^1\text{J}(\text{B},\text{D}) \approx 25\text{-}35$ Hz
^{13}C (CN)	D_2O	120 - 130	Quartet	$^1\text{J}(\text{C},\text{B}) \approx 60\text{-}70$ Hz
^2H (D)	D_2O	0.5 - 1.5	Broad singlet (coupled to ^{11}B)	-

Note: Precise chemical shifts and coupling constants can vary with solvent and pH.

Experimental Protocol: NMR Analysis

- Sample Preparation: Approximately 10-20 mg of **sodium cyanoborodeuteride** is dissolved in 0.6 mL of deuterium oxide (D_2O).
- Spectrometer Setup: The sample is placed in a 5 mm NMR tube and inserted into a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^{11}B NMR Acquisition: A one-dimensional ^{11}B NMR spectrum is acquired. The characteristic quartet of triplets confirms the coupling of the boron nucleus to one ^{13}C nucleus and three deuterium nuclei.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. The cyanide carbon appears as a quartet due to coupling with the spin-3/2 ^{11}B nucleus.
- ^2H NMR Acquisition: A ^2H (deuterium) NMR spectrum is acquired to confirm the chemical shift of the deuterium atoms attached to the boron.

Mass Spectrometry (MS)

While mass spectrometry of the intact salt is not straightforward, techniques like Electrospray Ionization (ESI) in negative mode can be used to detect the $[\text{BD}_3(\text{CN})]^-$ anion, confirming its mass-to-charge ratio and the successful incorporation of three deuterium atoms.

Table 4.3: Mass Spectrometry Data

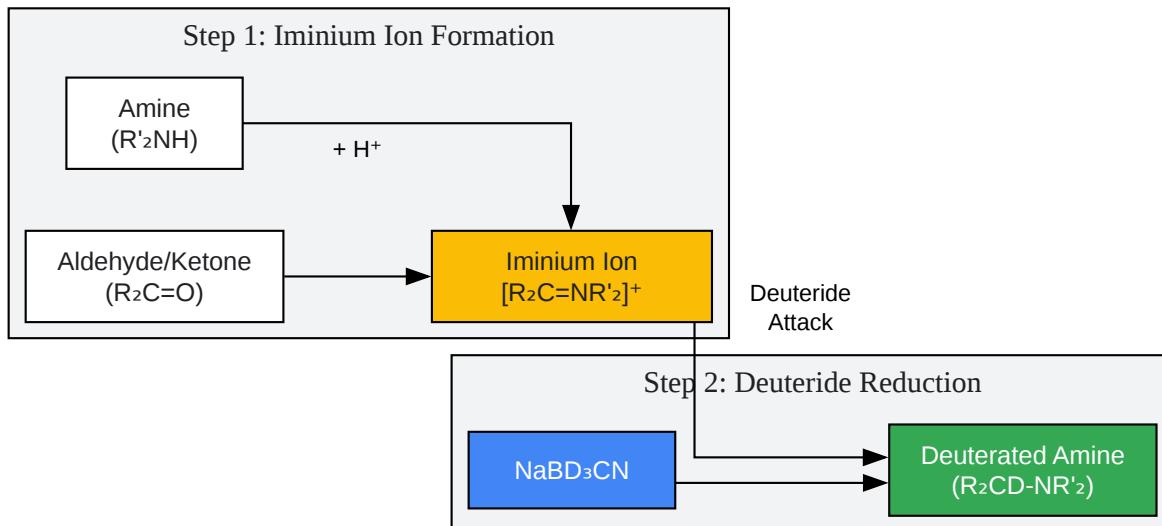
Ion	Expected m/z	Technique
$[\text{BD}_3(\text{CN})]^-$	~62.05	ESI-MS (Negative Mode)

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: A dilute solution of **sodium cyanoborodeuteride** is prepared in a suitable solvent mixture, such as acetonitrile/water.
- Infusion: The solution is infused into the electrospray ionization source of a mass spectrometer.
- Data Acquisition: The mass spectrum is acquired in negative ion mode.
- Analysis: The spectrum is examined for a peak corresponding to the mass-to-charge ratio of the $[\text{BD}_3(\text{CN})]^-$ anion, confirming the molecular weight and isotopic enrichment.

Application in Reductive Amination

Sodium cyanoborodeuteride is a choice reagent for reductive amination, the process of converting a carbonyl group to an amine via an intermediate iminium ion. Its deuterated nature allows for the specific introduction of a deuterium atom onto the α -carbon of the resulting amine, a critical step in synthesizing deuterated drug molecules or mechanistic probes.



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